Cas no 2138199-84-3 ([2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro-)

[2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- is a heterocyclic compound featuring a bipyrimidine core with a carboxylic acid functional group and a chloro substituent. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The presence of both electron-withdrawing (chloro) and electron-donating (carboxylic acid) groups enhances its reactivity, enabling selective functionalization. Its rigid bipyrimidine scaffold also contributes to its utility in designing metal-organic frameworks (MOFs) or ligands for catalytic applications. The compound’s high purity and well-defined structure ensure reproducibility in research and industrial applications.
[2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- structure
2138199-84-3 structure
Product Name:[2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro-
CAS No:2138199-84-3
MF:C9H5ClN4O2
MW:236.614599943161
CID:5280823
Update Time:2025-11-01

[2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- Chemical and Physical Properties

Names and Identifiers

    • [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro-
    • Inchi: 1S/C9H5ClN4O2/c10-7-1-6(9(15)16)13-8(14-7)5-2-11-4-12-3-5/h1-4H,(H,15,16)
    • InChI Key: XKAVPWSZYIUNSJ-UHFFFAOYSA-N
    • SMILES: C1(C2=CN=CN=C2)=NC(Cl)=CC(C(O)=O)=N1

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[2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- Related Literature

Additional information on [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro-

Introduction to [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- (CAS No. 2138199-84-3)

[2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- (CAS No. 2138199-84-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound, characterized by its bipyrimidine core and functional groups, has shown promise in various biological and chemical applications. The presence of a carboxylic acid group at the 4-position and a chlorine substituent at the 6-position contributes to its distinct reactivity and potential utility in drug discovery and material science.

The bipyrimidine scaffold is a well-known motif in medicinal chemistry, often employed in the design of molecules with biological activity. Its planar structure allows for stable π-stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors. In particular, [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- has been investigated for its potential as a lead compound in the development of new therapeutic agents.

Recent studies have highlighted the compound's role in inhibiting specific enzymatic pathways relevant to diseases such as cancer and inflammation. The carboxylic acid group at the 4-position serves as a hydrogen bond acceptor, enhancing the compound's ability to interact with biological targets. Additionally, the chlorine substituent at the 6-position can participate in hydrophobic interactions, further modulating its binding affinity.

One of the most compelling aspects of [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- is its versatility in chemical modifications. Researchers have leveraged this compound as a building block for synthesizing more complex molecules with tailored properties. For instance, its carboxylic acid functionality can be coupled with various amine-containing compounds via esterification or amidation reactions, leading to novel derivatives with enhanced pharmacological profiles.

In the realm of material science, this compound has been explored for its potential applications in organic electronics and photovoltaics. The bipyrimidine core's ability to form stable aggregates through π-stacking makes it an attractive candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Furthermore, its chloro-substituent can be used as a handle for further functionalization, enabling the creation of materials with specific electronic and optical properties.

The synthesis of [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated pyrimidines and appropriate coupling partners. These reactions often benefit from inert atmosphere conditions to prevent unwanted side reactions.

From a computational chemistry perspective, [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided valuable insights into its electronic structure and reactivity. Understanding these properties at a molecular level is crucial for designing more effective synthetic strategies and predicting its behavior in biological systems.

The pharmacological activity of this compound has been evaluated through both in vitro and in vivo experiments. Initial studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. The carboxylic acid group appears to play a critical role in modulating binding interactions with these kinases, leading to potent inhibitory effects. Further research is ongoing to elucidate the precise mechanisms of action and identify potential therapeutic applications.

In conclusion, [2,5'-Bipyrimidine]-4-carboxylic acid, 6-chloro- (CAS No. 2138199-84-3) is a versatile and promising compound with significant potential in pharmaceuticals and materials science. Its unique molecular structure and functional groups make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

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